Dicyclohexylamine benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

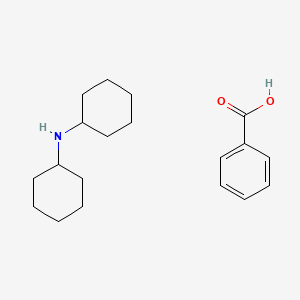

benzoic acid;N-cyclohexylcyclohexanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C7H6O2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;8-7(9)6-4-2-1-3-5-6/h11-13H,1-10H2;1-5H,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNPHOLOYSXYNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073140 | |

| Record name | Benzoic acid dicyclohexylamine salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22355-34-6 | |

| Record name | Benzoic acid, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22355-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022355346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid dicyclohexylamine salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, compound with dicyclohexylamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Dicyclohexylamine Benzoate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclohexylamine (B1670486) benzoate (B1203000), a salt formed from the reaction of dicyclohexylamine and benzoic acid, is a compound with applications in various chemical industries, notably as a corrosion inhibitor. This technical guide provides a comprehensive overview of its chemical properties, structure, and detailed experimental protocols for its synthesis and analysis. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development and materials science.

Chemical Properties

Dicyclohexylamine benzoate is a white to off-white crystalline powder. Its key chemical and physical properties are summarized in the table below, compiled from various sources.

| Property | Value |

| Molecular Formula | C₁₉H₂₉NO₂ |

| Molecular Weight | 303.4 g/mol [1] |

| CAS Number | 22355-34-6 |

| Appearance | Off-white crystalline powder[2] |

| Melting Point | 194 °C to 212 °C (range observed from different sources)[2] |

| Boiling Point | 256.1 °C at 760 mmHg |

| Flash Point | 96.1 °C |

| Solubility | Slightly soluble in water; soluble in organic solvents[2] |

| pKa of Dicyclohexylamine | 10.39 to 11.25[1] |

Chemical Structure

This compound is an ammonium (B1175870) salt. It is formed through the acid-base neutralization reaction between the secondary amine, dicyclohexylamine, and the carboxylic acid, benzoic acid. In this reaction, the lone pair of electrons on the nitrogen atom of dicyclohexylamine accepts a proton (H⁺) from the hydroxyl group of benzoic acid. This results in the formation of the dicyclohexylammonium (B1228976) cation and the benzoate anion, which are held together by electrostatic forces.[1]

Experimental Protocols

Synthesis of this compound via Direct Neutralization

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

Benzoic acid (C₇H₆O₂)

-

Dicyclohexylamine (C₁₂H₂₃N)[3]

-

Ethanol (B145695) (C₂H₅OH)

-

Distilled water

-

Standard laboratory glassware (Erlenmeyer flask, beaker, graduated cylinders, etc.)

-

Heating plate with magnetic stirrer

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a 250 mL Erlenmeyer flask, dissolve 12.21 g (0.1 mol) of benzoic acid in 100 mL of ethanol.

-

Gently heat the solution on a heating plate with stirring until all the benzoic acid has dissolved.

-

In a separate beaker, weigh out 18.13 g (0.1 mol) of dicyclohexylamine.

-

Slowly add the dicyclohexylamine to the warm benzoic acid solution while stirring continuously. An exothermic reaction will occur, and a white precipitate may start to form.

-

After the addition is complete, continue to stir the mixture and heat it to reflux (approximately 78 °C for ethanol) for 1 hour to ensure the reaction goes to completion.

-

Remove the flask from the heat and allow it to cool slowly to room temperature. The this compound will crystallize out of the solution.

-

To maximize the yield, place the flask in an ice bath for 30 minutes.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

-

Dry the purified this compound in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Analytical Methods

3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can be used to confirm the formation of the salt and identify the key functional groups.

Sample Preparation:

-

Prepare a KBr pellet by grinding a small amount of the dried this compound sample with dry potassium bromide and pressing it into a transparent disk.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

Expected Spectral Features:

-

N-H Stretching: A broad absorption band is expected in the region of 2400-2800 cm⁻¹ corresponding to the stretching vibrations of the N-H bond in the dicyclohexylammonium cation.

-

C-H Stretching: Absorption bands from the C-H stretching of the cyclohexyl and phenyl groups will appear around 2850-3000 cm⁻¹.

-

C=O Stretching (Carboxylate): The characteristic symmetric and antisymmetric stretching vibrations of the carboxylate anion (COO⁻) are expected in the regions of 1300-1420 cm⁻¹ and 1550-1610 cm⁻¹, respectively. The absence of a strong C=O stretching band from the carboxylic acid at ~1700 cm⁻¹ indicates the completion of the acid-base reaction.

-

C=C Stretching: Aromatic C=C stretching vibrations from the benzoate ring are expected around 1450-1600 cm⁻¹.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to further confirm the structure of the compound.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is important as the chemical shifts can be solvent-dependent.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals corresponding to the protons on the benzoate ring are expected in the aromatic region, typically between δ 7.0 and 8.0 ppm.

-

Cyclohexyl Protons: A complex series of multiplets for the protons of the two cyclohexyl rings will be observed in the aliphatic region, generally between δ 1.0 and 3.5 ppm.

-

N-H Proton: A broad signal for the N-H proton of the dicyclohexylammonium cation may be observed, and its chemical shift can be highly variable depending on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Signals for the carbons of the benzoate ring will appear in the downfield region, typically between δ 120 and 170 ppm. The carboxylate carbon (COO⁻) will be the most downfield signal.

-

Cyclohexyl Carbons: Signals for the carbons of the cyclohexyl rings will be observed in the upfield region, generally between δ 20 and 60 ppm.

Logical Relationships in Synthesis and Analysis

The following diagram illustrates the workflow from starting materials to the final, characterized product.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and structure of this compound. The experimental protocols for its synthesis and analytical characterization offer a practical resource for laboratory work. The presented data and methodologies are intended to support further research and application development involving this compound.

References

- 1. This compound | 22355-34-6 | Benchchem [benchchem.com]

- 2. This compound - White Crystalline Powder, 98% Purity, Corrosion Inhibitor Stabilizer , Soluble In Organic Solvents, Cas No: 786-13-6 at Best Price in Mumbai | A B Enterprises [tradeindia.com]

- 3. Dicyclohexylamine - Wikipedia [en.wikipedia.org]

Synthesis of Dicyclohexylamine Benzoate from Benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dicyclohexylamine (B1670486) benzoate (B1203000) from benzoic acid. The primary synthesis route is a direct acid-base neutralization reaction. This document outlines the experimental protocol for this synthesis, presents data on the physical and chemical properties of the resulting compound, and includes a visual representation of the synthesis workflow.

Introduction

Dicyclohexylamine benzoate is a salt formed from the reaction of the weak organic acid, benzoic acid, and the organic base, dicyclohexylamine. This compound finds applications in various industrial and research settings. The synthesis is typically a straightforward acid-base neutralization, which is a rapid and thermodynamically favorable reaction. The significant difference in the pKa values of benzoic acid (approximately 4.2) and the conjugate acid of dicyclohexylamine (approximately 10.4) drives the reaction to completion.

Synthesis Methodology

The most common and efficient method for the laboratory-scale synthesis of this compound is the direct reaction between benzoic acid and dicyclohexylamine in a suitable solvent.

Experimental Protocol

This protocol details a representative procedure for the synthesis of this compound.

Materials:

-

Benzoic Acid (C₇H₆O₂, MW: 122.12 g/mol )

-

Dicyclohexylamine (C₁₂H₂₃N, MW: 181.32 g/mol )

-

Ethanol (B145695) (95% or absolute)

-

Deionized Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter flask

-

Filter paper

-

Beakers

-

Graduated cylinders

-

Spatula

-

Drying oven

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 12.21 g (0.10 mol) of benzoic acid in 100 mL of 95% ethanol. Stir the mixture until the benzoic acid is completely dissolved.

-

Addition of Dicyclohexylamine: To the stirred solution, slowly add 18.13 g (0.10 mol) of dicyclohexylamine. The addition is exothermic, and a white precipitate may begin to form immediately.

-

Reaction Completion: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. Maintain the reflux for 30 minutes to ensure the reaction goes to completion.

-

Crystallization: After the reflux period, remove the heat source and allow the mixture to cool slowly to room temperature. For maximum crystal formation, subsequently cool the flask in an ice-water bath for approximately 30 minutes.

-

Isolation of Product: Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold ethanol to remove any soluble impurities.

-

Drying: Dry the purified this compound in a drying oven at 60-70°C to a constant weight.

-

Characterization: Determine the melting point of the dried product and, if desired, further characterize using spectroscopic methods such as NMR and IR.

Data Presentation

The following table summarizes the key quantitative data for the reactants and the product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Purity (Typical) |

| Benzoic Acid | C₇H₆O₂ | 122.12 | 1 | >99% |

| Dicyclohexylamine | C₁₂H₂₃N | 181.32 | 1 | >99% |

| This compound | C₁₉H₂₉NO₂ | 303.44[1] | - | >95%[1] |

Note: The yield of this reaction is typically high, often exceeding 90%, though it is dependent on the precise experimental conditions and purification process.

Visualization of the Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Ethanol is flammable; keep it away from open flames and hot surfaces.

-

Dicyclohexylamine is corrosive and can cause burns. Handle with care.

-

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Dicyclohexylamine Benzoate: A Technical Guide to its Corrosion Inhibition Mechanism

For Researchers, Scientists, and Professionals in Material Science and Chemical Engineering

Abstract

Dicyclohexylamine (B1670486) benzoate (B1203000) is a highly effective corrosion inhibitor, particularly for ferrous metals. Its mechanism of action is rooted in a synergistic interplay between its constituent components: the volatile dicyclohexylamine cation and the film-forming benzoate anion. This technical guide provides an in-depth exploration of this mechanism, supported by experimental data from related compounds, detailed laboratory protocols, and visual representations of the inhibitive pathways and experimental workflows.

Core Mechanism of Action

Dicyclohexylamine benzoate functions as a mixed-type inhibitor, influencing both anodic and cathodic corrosion reactions. Its protective action is a multi-step process involving volatilization, surface adsorption, and the formation of a durable inhibitive film.

1.1. Role of Dicyclohexylamine: The Volatile Cation

Dicyclohexylamine is a secondary amine that exhibits volatility, allowing it to function as a Vapor phase Corrosion Inhibitor (VCI).[1] This property enables it to travel through enclosed air spaces and adsorb onto metal surfaces that are not in direct contact with the inhibitor source.[2] The primary mechanism involves the nitrogen atom in the amine group, which acts as the active site for adsorption onto the metal.[3] This forms an initial protective layer that displaces water and other corrosive agents from the metal's surface.

1.2. Role of Benzoate: The Anodic Inhibitor

The benzoate anion is a well-established anodic inhibitor.[4][5] Its mechanism involves the blockage of anodic sites on the metal surface, which is followed by the formation of an insoluble protective film.[6] This film acts as a physical barrier, stifling the electrochemical reaction that leads to the dissolution of the metal. Benzoate is considered a "safe" inhibitor because it is less likely to cause localized pitting corrosion if its concentration falls below the optimal level.[4]

1.3. Synergistic Effect

The combination of dicyclohexylamine and benzoate in a single molecule creates a synergistic effect. The dicyclohexylamine component ensures that the inhibitor can reach all exposed metal surfaces through its vapor phase transport, while the benzoate component provides robust anodic protection through film formation. In the presence of moisture, this compound, as a salt of a strong base and a weak acid, can create a mildly alkaline environment on the metal surface, which further contributes to corrosion inhibition.[3] The adsorption of the inhibitor on the metal surface is a critical step and is believed to follow a Langmuir adsorption isotherm, indicating the formation of a monolayer of inhibitor molecules on the metal.[2]

Quantitative Performance Data

Disclaimer: The data presented below is for dicyclohexylamine in combination with other substances (Oleylamine and Nitrite) and sodium benzoate, and is intended to be illustrative of the expected performance of this compound.

Table 1: Electrochemical Parameters for Mild Steel in a CO2-Saturated NaCl Solution with a Dicyclohexylamine (DCHA) + Oleylamine (B85491) (OA) Inhibitor

| Inhibitor Concentration | Corrosion Potential (Ecorr) (V vs. SCE) | Corrosion Current Density (icorr) (A/cm²) | Inhibition Efficiency (%) |

| 0 ppm (Blank) | -0.650 | 1.5 x 10⁻⁵ | - |

| 50 ppm DCHA + OA | -0.625 | 1.7 x 10⁻⁶ | 88.7 |

Data adapted from a study on a mixture of dicyclohexylamine and oleylamine in a 3 wt. % NaCl solution at 20°C.[5]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in a CO2-Saturated NaCl Solution with DCHA + OA Inhibitor

| Inhibitor Concentration | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (F/cm²) | Inhibition Efficiency (%) |

| 0 ppm (Blank) | 500 | 1.0 x 10⁻⁴ | - |

| 50 ppm DCHA + OA | 4500 | 2.5 x 10⁻⁵ | 88.9 |

Data adapted from a study on a mixture of dicyclohexylamine and oleylamine in a 3 wt. % NaCl solution at 20°C.[5]

Table 3: Corrosion Rates of Mild Steel After Atmospheric Exposure with Inhibitor Treatment

| Treatment | Corrosion Rate after 60 days (MPY) |

| Untreated Steel | 0.85 |

| 100mM Sodium Benzoate | 0.69 |

| 100mM Dicyclohexylamine Nitrite | 0.67 |

Data adapted from a study on the atmospheric corrosion of mild steel.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of corrosion inhibitors like this compound.

3.1. Weight Loss Method (Gravimetric)

This method determines the average corrosion rate over a period of time.

-

Apparatus: Analytical balance, corrosion coupons (e.g., mild steel), desiccator, beakers, corrosive solution (with and without inhibitor).

-

Procedure:

-

Prepare and clean corrosion coupons according to ASTM G1 standard.

-

Accurately weigh the coupons to four decimal places.

-

Immerse the coupons in the corrosive solution, with and without the inhibitor, for a predetermined period (e.g., 24, 48, 72 hours) at a constant temperature.

-

After immersion, remove the coupons, and clean them to remove corrosion products as per ASTM G1.

-

Rinse with deionized water and acetone, then dry in a desiccator.

-

Reweigh the coupons.

-

Calculate the weight loss and the corrosion rate using the formula: Corrosion Rate (mm/year) = (K × W) / (A × T × D) Where:

-

K = constant (8.76 × 10⁴)

-

W = weight loss in grams

-

A = area of the coupon in cm²

-

T = time of immersion in hours

-

D = density of the metal in g/cm³

-

-

-

Inhibition Efficiency Calculation: IE (%) = [(CR_blank - CR_inh) / CR_blank] × 100 Where:

-

CR_blank = Corrosion rate without inhibitor

-

CR_inh = Corrosion rate with inhibitor

-

3.2. Potentiodynamic Polarization

This electrochemical technique provides information on the corrosion current and the anodic/cathodic behavior of the inhibitor.

-

Apparatus: Potentiostat, a three-electrode cell (working electrode: metal sample; reference electrode: e.g., Saturated Calomel Electrode (SCE); counter electrode: e.g., platinum or graphite), and the test solution.

-

Procedure:

-

Prepare the working electrode by polishing to a mirror finish, rinsing with deionized water and acetone, and drying.

-

Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

-

Perform a potentiodynamic scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).[7]

-

Plot the resulting current density versus potential (Tafel plot).

-

Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

-

-

Inhibition Efficiency Calculation: IE (%) = [(icorr_blank - icorr_inh) / icorr_blank] × 100 Where:

-

icorr_blank = Corrosion current density without inhibitor

-

icorr_inh = Corrosion current density with inhibitor

-

3.3. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the inhibitor film.

-

Apparatus: Potentiostat with a frequency response analyzer, a three-electrode cell, and the test solution.

-

Procedure:

-

Prepare the working electrode and set up the three-electrode cell as described for potentiodynamic polarization.

-

Allow the OCP to stabilize.

-

Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

-

Measure the impedance response of the system.

-

Plot the data as Nyquist and Bode plots.

-

Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

-

-

Inhibition Efficiency Calculation: IE (%) = [(Rct_inh - Rct_blank) / Rct_inh] × 100 Where:

-

Rct_blank = Charge transfer resistance without inhibitor

-

Rct_inh = Charge transfer resistance with inhibitor

-

Visualization of Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key pathways and processes involved in the action of this compound and its experimental evaluation.

Caption: Mechanism of action for this compound as a corrosion inhibitor.

Caption: General experimental workflow for evaluating corrosion inhibitors.

Conclusion

This compound leverages a dual-action mechanism, combining the benefits of a volatile amine with a film-forming anion to provide comprehensive corrosion protection for ferrous metals. The dicyclohexylamine component ensures the inhibitor reaches all metal surfaces in an enclosed environment, while the benzoate component forms a robust protective layer at anodic sites. This synergistic action results in a highly effective corrosion inhibitor suitable for a variety of applications. Further research focusing specifically on quantifying the performance of this compound and exploring its adsorption isotherms would be beneficial for optimizing its use in industrial settings.

References

An In-depth Technical Guide to Dicyclohexylamine Benzoate (CAS No. 22355-34-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexylamine (B1670486) benzoate (B1203000) (CAS No. 22355-34-6), a salt formed from the acid-base reaction of dicyclohexylamine and benzoic acid, is a compound with significant industrial and research applications.[1] Its primary use is as a volatile corrosion inhibitor (VCI), particularly for the protection of ferrous metals.[1][2] Additionally, the biological activity of its dicyclohexylamine moiety has garnered interest in the field of drug development, specifically for its potential as an enzyme inhibitor.[3][4] This technical guide provides a comprehensive overview of the experimental data available for dicyclohexylamine benzoate, including its physicochemical properties, synthesis, and performance in corrosion inhibition and biological assays.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[5] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 22355-34-6 | [5] |

| Molecular Formula | C₁₉H₂₉NO₂ | [5] |

| Molecular Weight | 303.4 g/mol | [1] |

| Melting Point | 194 - 212 °C | |

| Boiling Point | 256.1 °C at 760 mmHg | [5] |

| Flash Point | 96.1 °C | [5] |

| Appearance | White to off-white crystalline powder |

Synthesis

The most common method for the synthesis of this compound is the direct acid-base neutralization reaction between dicyclohexylamine and benzoic acid.[1] The reaction is thermodynamically favorable due to the significant difference in acidity and basicity between the reactants.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

Dicyclohexylamine

-

Benzoic acid

-

Ethanol (or other suitable solvent)

-

Stirring apparatus

-

Heating mantle

-

Crystallization dish

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Dissolve equimolar amounts of benzoic acid in a suitable solvent, such as ethanol, in a reaction flask.

-

While stirring, slowly add an equimolar amount of dicyclohexylamine to the benzoic acid solution. An exothermic reaction will occur.

-

Continue stirring the mixture for a specified period (e.g., 1-2 hours) at room temperature or with gentle heating to ensure the reaction goes to completion.

-

Allow the solution to cool to room temperature, and then cool further in an ice bath to induce crystallization of the this compound salt.

-

Collect the crystalline product by filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the purified this compound in a drying oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

The purity of the synthesized product can be assessed by measuring its melting point and using analytical techniques such as HPLC or GC-MS.

Corrosion Inhibition

This compound is an effective volatile corrosion inhibitor (VCI), particularly for ferrous metals.[1][2] It functions by sublimating and then adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents.[1]

Quantitative Data: Potentiodynamic Polarization

Potentiodynamic polarization is a common electrochemical technique used to evaluate the effectiveness of corrosion inhibitors. The following table presents data on the corrosion inhibition of API X80 carbon steel by dicyclohexylamine (DCHA) at various temperatures.

Table 2: Potentiodynamic Polarization Data for Dicyclohexylamine on API X80 Carbon Steel [6]

| Temperature (°C) | Inhibitor | Ecorr (mV vs. SCE) | βa (mV/dec) | βc (mV/dec) | icorr (mA/cm²) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| 20 | Uninhibited | -96.60 | 70.98 | -209.31 | 73.56 | 0.84 | - |

| 20 | DCHA | -103.76 | 83.72 | -222.56 | 44.42 | 0.5390 | 39.61 |

| 35 | Uninhibited | -119.95 | 98.45 | -226.08 | 171.63 | 1.116 | - |

| 35 | DCHA | -162.96 | 138.84 | -228.00 | 113.22 | 1.29 | 34.03 |

| 45 | Uninhibited | -114.17 | 81.60 | -265.52 | 97.72 | 1.96 | - |

| 45 | DCHA | -103.87 | 115.75 | -224.12 | 84.06 | 1.686 | 13.98 |

Ecorr: Corrosion Potential, βa: Anodic Tafel Slope, βc: Cathodic Tafel Slope, icorr: Corrosion Current Density

A study on a mixture of dicyclohexylamine and oleylamine (B85491) as a corrosion inhibitor for mild steel in a CO2 environment demonstrated an inhibition efficiency of 98% after 49 hours of exposure.[7]

Experimental Protocol: Vapor Phase Corrosion Inhibitor Testing (based on NACE TM 208-2018)

Objective: To evaluate the vapor-inhibiting ability of this compound for the temporary corrosion protection of ferrous metal surfaces.[8]

Materials:

-

Test jars with lids

-

Steel test specimens

-

This compound (as powder or impregnated in a carrier)

-

Water

-

Oven

Procedure:

-

Prepare the test jars by adding a specified amount of water to create a humid environment.

-

Place the this compound sample at the bottom of the jar.

-

Suspend a cleaned and polished steel specimen in the vapor space of the jar, ensuring it does not come into contact with the inhibitor or the water.

-

Seal the jars and place them in an oven at a controlled temperature (e.g., 40-50 °C) for a specified duration to accelerate the test.

-

After the test period, remove the steel specimens and visually inspect them for any signs of corrosion.

-

The performance of the inhibitor is typically rated on a scale based on the extent of corrosion observed on the specimen.

References

- 1. This compound | 22355-34-6 | Benchchem [benchchem.com]

- 2. publications.drdo.gov.in [publications.drdo.gov.in]

- 3. Dicyclohexylamine-induced shift of biosynthesis from spermidine to spermine in plant protoplasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. commons.udsm.ac.tz [commons.udsm.ac.tz]

- 7. researchgate.net [researchgate.net]

- 8. e3s-conferences.org [e3s-conferences.org]

Dicyclohexylamine Benzoate: An In-depth Technical Guide to its Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclohexylamine (B1670486) benzoate (B1203000) is a versatile organic salt primarily recognized for its efficacy as a volatile corrosion inhibitor (VCI), particularly for the protection of ferrous metals. This technical guide provides a comprehensive review of its applications, focusing on its mechanism of action in corrosion prevention, performance data, and detailed experimental protocols for its synthesis and evaluation. While its role in organic synthesis is established, its application in drug development is not significantly documented in current literature. This guide aims to be a critical resource for professionals in materials science, chemistry, and industrial applications.

Introduction to Dicyclohexylamine Benzoate

This compound (DCAB) is an organic salt formed from the reaction of the secondary amine, dicyclohexylamine, and benzoic acid. It is a white crystalline solid that is slightly soluble in water but more soluble in organic solvents.[1] Its most prominent application lies in its function as a volatile corrosion inhibitor (VCI). VCIs are compounds that slowly vaporize at ambient temperature, and the resulting vapor, when condensed on a metal surface, forms a thin protective film that inhibits corrosion.[1][2] This property makes this compound a valuable component in various industrial applications, including protective coatings, metalworking fluids, and packaging materials for metals during storage and transport.[1]

Mechanism of Action as a Volatile Corrosion Inhibitor

The primary mechanism by which this compound protects metals from corrosion involves a multi-step process that leverages its volatility and chemical properties.

-

Vaporization: At ambient temperatures, this compound slowly sublimes, releasing its molecules into the enclosed atmosphere.

-

Transport and Condensation: The vapor-phase inhibitor molecules are transported through the enclosed space and condense on all accessible metal surfaces, forming a thin, invisible film.

-

Hydrolysis and Adsorption: In the presence of moisture, which is often a prerequisite for corrosion, the this compound salt can hydrolyze into dicyclohexylamine and benzoic acid. The polar amine group of dicyclohexylamine and the benzoate anion adsorb onto the metal surface.

-

Protective Film Formation: This adsorbed layer forms a protective barrier that displaces water and electrolytes from the metal surface. The film acts as a physical barrier, preventing corrosive agents like oxygen and moisture from reaching the metal. Additionally, the amine component can help to maintain a slightly alkaline pH on the surface, which further passivates the metal and reduces the rate of corrosion.[1]

Quantitative Performance Data

Quantitative data on the corrosion inhibition efficiency of this compound is limited in publicly available literature. However, one study provides weight loss data from two accelerated corrosion tests, which can be used to calculate the inhibition efficiency.

Table 1: Corrosion Inhibition Performance of this compound

| Test Condition | Inhibitor | Weight Loss (mg/1"x1" specimen) | Blank Weight Loss (mg/1"x1" specimen) | Inhibition Efficiency (%) | Reference |

| Test I (Accelerated) | This compound | 74.2 | Not explicitly stated, assumed to be high | Not directly calculable | [3] |

| Test II (Sulphur dioxide) | This compound | 12.4 | Not explicitly stated, assumed to be high | Not directly calculable | [3] |

Note: The original study did not provide the weight loss of the blank (uninhibited) specimen for these specific tests, which is required for a precise calculation of inhibition efficiency. The data indicates that while this compound showed some protective effect in the sulfur dioxide test, it was less effective under the more aggressive "Test I" conditions compared to other inhibitors like dicyclohexylamine nitrite.[3]

Another study on dicyclohexylamine (not the benzoate salt) provides some insight into the performance of the amine component as a corrosion inhibitor for API X80 carbon steel in a CO2-saturated aqueous solution.

Table 2: Corrosion Inhibition Efficiency of Dicyclohexylamine

| Temperature (°C) | Inhibition Efficiency (%) |

| 20 | 39.61 |

| 35 | 34.03 |

| 45 | 13.98 |

Data from a study by Andalu et al. (2025) on dicyclohexylamine.[4] This data suggests that the inhibitive effect of the amine decreases with increasing temperature.

Experimental Protocols

Synthesis of this compound

This protocol is based on a general procedure for the synthesis of amine salts.[1]

Materials:

-

Dicyclohexylamine

-

Benzoic acid

-

Ethanol (B145695) (reagent grade)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Condenser

-

Buchner funnel and filter paper

-

Beaker

-

Crystallizing dish

Procedure:

-

In a round-bottom flask, dissolve a stoichiometric amount of benzoic acid in hot ethanol with stirring.

-

Slowly add an equimolar amount of dicyclohexylamine to the benzoic acid solution while continuing to stir.

-

An exothermic reaction will occur, and the salt will begin to precipitate.

-

Attach a condenser to the flask and heat the mixture to reflux for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

After reflux, allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystallization of the this compound.

-

Collect the crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature.

-

Determine the yield and characterize the product using techniques such as melting point determination and spectroscopy (FTIR, NMR).

Evaluation of Corrosion Inhibition

This is a classical and straightforward method for determining corrosion rates and inhibitor efficiency.

Materials:

-

Mild steel coupons of known dimensions

-

Corrosive medium (e.g., 1M HCl, 3.5% NaCl solution)

-

This compound

-

Beakers or corrosion cells

-

Analytical balance

-

Abrasive paper (various grits)

-

Acetone

-

Deionized water

-

Drying oven

-

Desiccator

Procedure:

-

Coupon Preparation: Mechanically polish the mild steel coupons with progressively finer grades of abrasive paper, rinse with deionized water, degrease with acetone, and dry.

-

Weigh the prepared coupons accurately using an analytical balance (W_initial).

-

Inhibitor Solution Preparation: Prepare solutions of the corrosive medium containing various concentrations of this compound. Also, prepare a blank solution without the inhibitor.

-

Immersion: Immerse the weighed coupons completely in the test solutions in beakers. Ensure each coupon is fully submerged and not in contact with other coupons.

-

Exposure: Leave the coupons immersed for a predetermined period (e.g., 24, 48, 72 hours) at a constant temperature.

-

Cleaning: After the exposure period, remove the coupons from the solutions. Carefully remove the corrosion products by gentle brushing, followed by cleaning with an appropriate cleaning solution (e.g., inhibited acid), rinsing with deionized water and acetone, and then drying.

-

Final Weighing: Weigh the cleaned and dried coupons accurately (W_final).

-

Calculations:

-

Weight Loss (ΔW): ΔW = W_initial - W_final

-

Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × D), where A is the surface area of the coupon (cm²), T is the immersion time (hours), and D is the density of the metal (g/cm³).

-

Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

-

EIS is a powerful non-destructive technique that provides information about the corrosion processes occurring at the metal-electrolyte interface.

Materials:

-

Potentiostat with a frequency response analyzer

-

Three-electrode corrosion cell (working electrode: mild steel; reference electrode: e.g., Saturated Calomel Electrode (SCE); counter electrode: e.g., platinum wire)

-

Corrosive medium with and without this compound

Procedure:

-

Electrode Preparation: Prepare the mild steel working electrode by polishing, rinsing, and drying as described for the weight loss method.

-

Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the test solution (with or without inhibitor).

-

Stabilization: Allow the system to stabilize for a certain period (e.g., 30-60 minutes) until a stable open-circuit potential (OCP) is reached.

-

EIS Measurement: Perform the EIS measurement at the OCP. Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Data Analysis:

-

The impedance data is typically represented as Nyquist and Bode plots.

-

Model the impedance data using an appropriate equivalent electrical circuit (EEC) to extract electrochemical parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).

-

The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate. A higher R_ct value in the presence of the inhibitor indicates better corrosion protection.

-

Inhibition Efficiency (IE%): IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100, where R_ct_inhibitor and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

-

Other Applications

Beyond its primary role as a corrosion inhibitor, this compound serves as an intermediate in organic synthesis.[1] The parent amine, dicyclohexylamine, is used in the production of rubber chemicals, such as vulcanization accelerators and antioxidants.[5]

Applications in Drug Development

Based on the available scientific literature, there is no significant evidence to suggest that this compound itself is used as an active pharmaceutical ingredient or plays a direct role in drug development. While some benzoate derivatives are explored for their biological activities, the focus is generally on other molecular scaffolds. The parent compound, dicyclohexylamine, has been identified as an excipient in some veterinary drug formulations.[6]

Conclusion

This compound is a well-established and effective volatile corrosion inhibitor, offering reliable protection for ferrous metals in enclosed environments. Its mechanism of action, involving vaporization and the formation of a protective surface film, makes it suitable for a variety of industrial applications. While quantitative performance data is somewhat scarce in open literature, the provided experimental protocols for its synthesis and evaluation offer a solid foundation for further research and application-specific testing. Its role as a chemical intermediate is also noteworthy, although its direct application in drug development is not currently supported by scientific evidence. This guide serves as a foundational resource for professionals seeking to understand and utilize the properties of this compound.

References

- 1. This compound | 22355-34-6 | Benchchem [benchchem.com]

- 2. content.ampp.org [content.ampp.org]

- 3. publications.drdo.gov.in [publications.drdo.gov.in]

- 4. Comparative evaluation of dicyclohexylamine and N-methyldiethanolamine as corrosion inhibitors for top of line corrosion on API X80 carbon steel in saturated carbon dioxide aqueous solutions | Tanzania Journal of Science [journals.udsm.ac.tz]

- 5. researchgate.net [researchgate.net]

- 6. gamry.com [gamry.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Dicyclohexylamine (B1670486) Benzoate (B1203000)

Introduction

Dicyclohexylamine benzoate (CAS No. 22355-34-6) is an organic salt formed from the acid-base reaction between the secondary amine, dicyclohexylamine, and the carboxylic acid, benzoic acid.[1] This compound is of significant interest in various industrial and research applications, most notably as a volatile corrosion inhibitor (VCI), particularly for ferrous metals.[1] Its efficacy stems from the combined properties of its constituent ions: the dicyclohexylamine cation provides a hydrophobic, passivating layer, while the benzoate anion contributes to film formation.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and visual representations of its core chemical processes.

Physical and Chemical Properties

This compound is typically an off-white crystalline powder.[2] It is characterized by its high melting point and limited solubility in water, though it is soluble in various organic solvents.[3]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 22355-34-6 | [1][4] |

| Molecular Formula | C19H29NO2 | [1][5] |

| Molecular Weight | 303.4 g/mol | [1][5] |

| Appearance | Off-white crystalline powder | [2] |

| Melting Point | 194 - 212 °C | [2][4] |

| Boiling Point | ~256.1 °C at 760 mmHg | [6] |

| Flash Point | 96.1 °C | [6] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents. | [3][7] |

Table 2: Acid-Base Properties

| Property | Value | Notes | Source(s) |

| pKa (Dicyclohexylammonium ion) | 10.39 - 11.25 | This high pKa indicates that dicyclohexylamine is a strong base. | [1] |

| pKa (Benzoic Acid) | ~4.2 | A weak acid. | [1] |

Chemical Synthesis and Reactions

Synthesis via Direct Neutralization

The most common and straightforward method for preparing this compound is through the direct acid-base neutralization reaction between dicyclohexylamine and benzoic acid.[1] The reaction is thermodynamically favorable and typically proceeds to completion due to the significant difference in pKa between the dicyclohexylammonium (B1228976) ion and benzoic acid.[1]

Caption: Workflow for the synthesis of this compound.

Acid-Base Equilibrium

In solution, this compound exists in equilibrium with its constituent acid and base. The proton from benzoic acid is transferred to the nitrogen atom of dicyclohexylamine, forming the dicyclohexylammonium cation and the benzoate anion, which are held together by ionic attraction.[1]

Caption: Acid-base equilibrium and proton transfer in salt formation.

Stability and Decomposition

This compound is generally stable under normal conditions.[1] However, it can decompose at temperatures above its boiling point, potentially dissociating back into dicyclohexylamine and benzoic acid.[1] The parent amine, dicyclohexylamine, is reported to decompose above 256°C, yielding carbon monoxide, carbon dioxide, and nitrogen oxides.[1] The compound is incompatible with strong oxidizing agents, strong acids, isocyanates, and halogenated organics.[1]

Experimental Protocols

Synthesis of this compound (Laboratory Scale)

This protocol describes a general method for the synthesis of this compound via direct neutralization in a solvent.

Materials:

-

Dicyclohexylamine (1 mole equivalent)

-

Benzoic Acid (1 mole equivalent)

-

Ethanol (B145695) (or other suitable solvent like methanol)

-

Reaction flask with magnetic stirrer and reflux condenser

-

Heating mantle

-

Crystallizing dish

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve 1 mole equivalent of benzoic acid in a minimal amount of warm ethanol in the reaction flask.

-

While stirring, slowly add 1 mole equivalent of dicyclohexylamine to the benzoic acid solution. The reaction is exothermic, and a precipitate may begin to form immediately.[1]

-

Attach the reflux condenser and gently heat the mixture to reflux for 30-60 minutes to ensure the reaction goes to completion.

-

Allow the solution to cool slowly to room temperature. Further cooling in an ice bath will promote crystallization.

-

Collect the crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified this compound crystals in a vacuum oven at a low temperature (e.g., 50-60°C) until a constant weight is achieved.

Purity Assessment by Titration

The purity of the synthesized this compound can be determined by acid-base titration.

Principle: The benzoate salt is dissolved in a suitable solvent and titrated with a standardized solution of a strong acid (e.g., hydrochloric acid in isopropanol). The dicyclohexylamine component of the salt will be neutralized by the acid.

Procedure:

-

Accurately weigh approximately 300 mg of the synthesized this compound and dissolve it in 50 mL of a suitable solvent (e.g., isopropanol (B130326) or a mixed solvent system).

-

Add a few drops of a suitable indicator (e.g., bromophenol blue) or use a pH meter to monitor the endpoint.

-

Titrate the solution with a standardized 0.1 N solution of hydrochloric acid until the endpoint is reached (indicated by a color change or a sharp inflection in the pH curve).

-

Calculate the purity based on the volume of titrant used, its concentration, and the initial mass of the sample.

Applications and Mechanism of Action

The primary application of this compound is as a corrosion inhibitor.[1] Its effectiveness is based on the synergistic action of its cationic and anionic components.

References

- 1. This compound | 22355-34-6 | Benchchem [benchchem.com]

- 2. This compound at Best Price in Mumbai, Maharashtra | Hritik Chemicals Pvt. Ltd. [tradeindia.com]

- 3. This compound - White Crystalline Powder, 98% Purity, Corrosion Inhibitor Stabilizer , Soluble In Organic Solvents, Cas No: 786-13-6 at Best Price in Mumbai | A B Enterprises [tradeindia.com]

- 4. Page loading... [guidechem.com]

- 5. Benzoic acid, compd. with N-cyclohexylcyclohexanamine (1:1) | C19H29NO2 | CID 168040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Dicyclohexylamine: properties and applications_Chemicalbook [chemicalbook.com]

Dicyclohexylamine benzoate molecular formula and weight

Dicyclohexylamine (B1670486) benzoate (B1203000) is a chemical compound utilized in various industrial applications, notably as a corrosion inhibitor. This document provides a concise summary of its fundamental molecular properties for researchers, scientists, and professionals in drug development.

Molecular Properties

The essential molecular data for dicyclohexylamine benzoate is presented below. This information is critical for stoichiometric calculations, analytical characterization, and formulation development.

| Property | Value | Citations |

| Molecular Formula | C19H29NO2 | [1][2][3][4] |

| Molecular Weight | 303.4 g/mol | [1][2] |

| Alternate Molecular Weight | 303.44 g/mol | [3][5] |

As the requested information pertains to fundamental chemical properties, there are no signaling pathways, experimental workflows, or complex logical relationships to depict. Therefore, a Graphviz diagram is not applicable in this context.

References

- 1. This compound | 22355-34-6 | Benchchem [benchchem.com]

- 2. Benzoic acid, compd. with N-cyclohexylcyclohexanamine (1:1) | C19H29NO2 | CID 168040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound at Best Price in Mumbai, Maharashtra | Hritik Chemicals Pvt. Ltd. [tradeindia.com]

- 4. scimplify.com [scimplify.com]

- 5. 22355-34-6|this compound|BLD Pharm [bldpharm.com]

The Dual Facets of Amine Benzoate Inhibitors: From Neuroprotection to Material Preservation

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Amine benzoate (B1203000) derivatives, a versatile class of organic compounds, have garnered significant scientific interest due to their diverse inhibitory properties. Historically recognized for their role in preventing corrosion, recent advancements have illuminated their potential as potent enzyme inhibitors in the realm of drug discovery, particularly for neurodegenerative diseases. This technical guide provides an in-depth exploration of the discovery, history, and mechanisms of action of amine benzoate inhibitors in two primary domains: as modulators of key enzymes in neurological pathways and as robust agents for metal protection. The following sections will detail the quantitative data on their inhibitory efficacy, comprehensive experimental protocols for their evaluation, and visual representations of the underlying signaling pathways and experimental workflows.

Amine Benzoate Derivatives as Enzyme Inhibitors in Neurodegenerative Diseases

The therapeutic potential of amine benzoate derivatives has been notably investigated in the context of neurodegenerative disorders like Alzheimer's disease. Their mechanism of action primarily revolves around the inhibition of key enzymes involved in neurotransmitter regulation, namely acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and D-amino acid oxidase (DAAO).

Cholinesterase Inhibition

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (B1216132) is a key contributor to cognitive decline.[1] Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are the two primary enzymes responsible for the breakdown of acetylcholine in the synaptic cleft.[2][3] Inhibition of these enzymes increases the availability of acetylcholine, thereby enhancing cholinergic neurotransmission.[3] Para-aminobenzoic acid (PABA) has served as a crucial building block for the synthesis of numerous cholinesterase inhibitors.[4][5]

Several studies have synthesized and evaluated a range of p-aminobenzoic acid derivatives for their inhibitory activity against AChE and BChE. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

| Compound Class | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |

| Hydrazine carboxamide benzoic acid derivatives | AChE | - | 0.041 ± 0.60 | [6] |

| BChE | - | 8.46 ± 0.66 | [6] | |

| 2-furoyl and bromobenzenesulfonyl derivatives of aminobenzoic acids | AChE | 1.66 ± 0.03 | - | [7] |

| BChE | 2.67 ± 0.05 | - | [7] |

The most widely used method for measuring cholinesterase activity is the spectrophotometric method developed by Ellman.[8][9]

Principle:

This assay is based on the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCI) by AChE or butyrylthiocholine (B1199683) (BTCI) by BChE. The product of this reaction, thiocholine, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.[9][10] The rate of color development is directly proportional to the enzyme activity.

Procedure: [11]

-

Reagent Preparation:

-

0.1 M Phosphate (B84403) Buffer (pH 8.0)

-

10 mM DTNB solution in phosphate buffer

-

14 mM ATCI (or BTCI) solution in deionized water

-

1 U/mL AChE (or BChE) solution in phosphate buffer

-

-

Assay in a 96-well plate:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound

-

Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the amine benzoate inhibitor solution at various concentrations

-

-

Pre-incubation: The buffer, enzyme solution, DTNB, and inhibitor/solvent are mixed and incubated for 10 minutes at 25°C.

-

Reaction Initiation: The reaction is started by adding 10 µL of the ATCI solution to all wells.

-

Kinetic Measurement: The increase in absorbance at 412 nm is measured every minute for 10-15 minutes using a microplate reader.

-

Data Analysis: The rate of reaction (ΔAbs/min) is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

D-Amino Acid Oxidase (DAAO) Inhibition

Another promising therapeutic avenue for neurodegenerative diseases involves the modulation of the N-methyl-D-aspartate (NMDA) receptor.[12] The function of the NMDA receptor is co-agonistically regulated by D-serine.[13] D-amino acid oxidase (DAAO) is the primary enzyme responsible for the degradation of D-serine in the brain.[13][14] Inhibition of DAAO leads to an increase in synaptic D-serine levels, thereby enhancing NMDA receptor-mediated neurotransmission, which is often hypoactive in conditions like schizophrenia and early-phase Alzheimer's disease.[13][15][16] Sodium benzoate has been identified as a DAAO inhibitor.[17]

Clinical trials have investigated the efficacy of sodium benzoate in improving cognitive function in patients with mild cognitive impairment and Alzheimer's disease.[18] In vitro studies have determined the IC50 value of sodium benzoate for DAAO.

| Inhibitor | Target Enzyme | IC50 | Reference |

| Sodium Benzoate | Human DAAO | 16-75 µM | [19] |

| Sodium Benzoate | Porcine Kidney DAAO | 6.7 mM | [17] |

Several methods are available to determine DAAO activity. A common approach is a coupled assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the DAAO-catalyzed oxidation of a D-amino acid.[13][14][20]

Principle:

DAAO catalyzes the oxidative deamination of a D-amino acid (e.g., D-alanine) to its corresponding α-keto acid, producing H₂O₂ and ammonia. The H₂O₂ produced can be quantified using a fluorometric probe that reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to generate a fluorescent product.[21]

Procedure: [21]

-

Reagent Preparation:

-

DAAO Assay Buffer

-

DAAO Probe

-

DAAO Substrate (e.g., D-alanine)

-

DAAO Cofactor (FAD)

-

DAAO Enzyme Mix (HRP)

-

H₂O₂ Standard for calibration curve

-

-

Assay in a 96-well plate:

-

Prepare standards, samples, and positive controls.

-

Add samples to the appropriate wells.

-

Prepare a Reaction Mix containing DAAO Assay Buffer, DAAO Substrate, DAAO Cofactor, diluted DAAO Probe, and DAAO Enzyme Mix.

-

Add the Reaction Mix to each well containing the standard, positive control, and test samples (with or without the amine benzoate inhibitor).

-

-

Kinetic Measurement:

-

Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 30-45 minutes at 25°C.

-

-

Data Analysis:

-

The DAAO activity is determined from the rate of fluorescence increase and calculated based on the H₂O₂ standard curve.

-

Amine Benzoates as Corrosion Inhibitors

The history of amine benzoates as corrosion inhibitors dates back several decades, with sodium benzoate being a well-established inhibitor for mild steel in various aqueous environments.[22][23] These compounds are valued for their effectiveness, low toxicity, and good solubility in water.

Quantitative Data on Corrosion Inhibition

The effectiveness of a corrosion inhibitor is typically expressed as inhibition efficiency (IE), which is calculated from corrosion rate measurements.

| Inhibitor | Metal | Environment | Inhibition Efficiency (%) | Reference |

| Sodium Benzoate | Carbon Steel | 3% NaCl Solution | ~100 (at 0.004-0.008 mol/L) | [24] |

| Sodium Benzoate | Low Carbon Steel | 0.5 M H₂SO₄ | 36.24 - 50.5 | [25] |

| Sodium Benzoate | Low Carbon Steel | 0.5 M HCl | 55.40 - 67.38 | [25] |

| Zinc Benzoate | Low Carbon Steel | 0.5 M H₂SO₄ | 46.79 - 88.32 | [25] |

| Zinc Benzoate | Low Carbon Steel | 0.5 M HCl | 33.26 - 70.17 | [25] |

Experimental Protocols for Corrosion Inhibition Studies

Two common electrochemical techniques used to evaluate the performance of corrosion inhibitors are weight loss measurements and potentiodynamic polarization.

Principle:

This is a simple and direct method to determine the corrosion rate. Pre-weighed metal coupons are immersed in the corrosive solution with and without the inhibitor for a specific period. The weight loss of the coupons is then measured, and the corrosion rate and inhibition efficiency are calculated.

Procedure:

-

Specimen Preparation: Prepare metal coupons of known dimensions and surface area. Clean, degrease, and weigh the coupons accurately.

-

Immersion Test: Immerse the coupons in the corrosive solution (e.g., 3% NaCl) with and without different concentrations of the amine benzoate inhibitor.

-

Duration: Maintain the immersion for a predetermined period (e.g., 24, 48, 72 hours) at a constant temperature.

-

Final Weighing: After the immersion period, remove the coupons, clean them to remove corrosion products, dry them, and weigh them again.

-

Calculation:

-

Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time)

-

Inhibition Efficiency (IE %) = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

-

Principle:

This electrochemical technique provides information about the corrosion rate and the mechanism of inhibition (anodic, cathodic, or mixed).[26][27][28] The potential of the working electrode (metal sample) is scanned relative to a reference electrode, and the resulting current is measured.[22][29]

Procedure: [29]

-

Electrochemical Cell Setup: A three-electrode cell is used, consisting of the working electrode (metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

-

Electrolyte: The cell is filled with the corrosive solution with and without the inhibitor.

-

Open Circuit Potential (OCP): The stable corrosion potential (Ecorr) of the working electrode is measured before the polarization scan.

-

Polarization Scan: The potential is scanned from a cathodic potential to an anodic potential relative to Ecorr at a slow scan rate (e.g., 0.6 V/h).

-

Data Analysis: The resulting polarization curve (log current density vs. potential) is plotted. The corrosion current density (icorr) is determined from the Tafel extrapolation of the anodic and cathodic branches of the curve. The corrosion rate is proportional to icorr. The inhibition efficiency is calculated from the icorr values with and without the inhibitor.

Conclusion

The journey of amine benzoate inhibitors from industrial applications in corrosion prevention to the forefront of neuropharmacology underscores their remarkable chemical versatility. As corrosion inhibitors, their history is well-established, with a clear understanding of their protective mechanisms and quantifiable efficacy. The more recent exploration of their role as enzyme inhibitors has opened exciting new avenues for the development of therapeutics for complex neurological disorders. The detailed experimental protocols and the elucidation of the underlying signaling pathways provided in this guide aim to equip researchers and scientists with the necessary tools and knowledge to further advance the study and application of this promising class of molecules. Continued research into the structure-activity relationships and optimization of these compounds holds the potential for the development of next-generation inhibitors with enhanced specificity and therapeutic benefit.

References

- 1. The Role of Butyrylcholinesterase and Iron in the Regulation of Cholinergic Network and Cognitive Dysfunction in Alzheimer’s Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging significance of butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. psychiatrist.com [psychiatrist.com]

- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and development of novel p-aminobenzoic acid derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Modulation of NMDA receptor function by inhibition of D-amino acid oxidase in rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. frontiersin.org [frontiersin.org]

- 15. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 16. Benzoate, a D-amino acid oxidase inhibitor, for the treatment of early-phase Alzheimer disease: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Sodium benzoate, a D-amino acid oxidase inhibitor, improved short-term memory in patients with mild cognitive impairment in a randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. D-Amino Acid Oxidase Activity Assay Kit (Fluorometric) (ab273325) | Abcam [abcam.cn]

- 22. nrc.gov [nrc.gov]

- 23. preprints.org [preprints.org]

- 24. researchgate.net [researchgate.net]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. store.astm.org [store.astm.org]

- 27. Potentiodynamic polarization [corrosion-doctors.org]

- 28. Potentiodynamic Scan/Cyclic Polarization Gamry Instruments [gamry.com]

- 29. farsi.msrpco.com [farsi.msrpco.com]

An In-depth Technical Guide to the Acid-Base Neutralization Synthesis of Dicyclohexylamine Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dicyclohexylamine (B1670486) benzoate (B1203000), a compound with applications as a corrosion inhibitor and as a salt former for acidic pharmaceuticals. The core of this synthesis lies in a classic acid-base neutralization reaction, offering a straightforward and efficient route to the desired product. This document details the experimental protocol, reaction mechanism, and characterization of dicyclohexylamine benzoate.

Introduction

This compound is an organic salt formed from the reaction of a secondary amine, dicyclohexylamine, and a carboxylic acid, benzoic acid. The formation of this salt is a thermodynamically favorable process driven by the proton transfer from the acidic benzoic acid to the basic dicyclohexylamine. This reaction is typically rapid and results in the formation of the dicyclohexylammonium (B1228976) cation and the benzoate anion, held together by ionic bonds. The selection of appropriate solvents and reaction conditions is crucial for achieving high purity and yield.

Experimental Protocols

The synthesis of this compound is primarily achieved through the direct acid-base neutralization of dicyclohexylamine and benzoic acid. The following protocol outlines a standard laboratory procedure for its preparation.

Materials and Equipment

Materials:

-

Dicyclohexylamine (C₁₂H₂₃N)

-

Benzoic Acid (C₇H₆O₂)

-

Ethanol (C₂H₅OH), 95% or absolute

-

Diethyl ether (C₄H₁₀O)

-

Deionized water

Equipment:

-

Erlenmeyer flask

-

Stirring hot plate and magnetic stir bar

-

Reflux condenser

-

Büchner funnel and filter flask

-

Vacuum source

-

Beakers and graduated cylinders

-

Melting point apparatus

-

FT-IR spectrometer

-

NMR spectrometer

Synthesis Procedure

-

Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 12.22 g (0.1 mol) of benzoic acid in 100 mL of ethanol. Stir the solution until the benzoic acid is completely dissolved.

-

Addition of Dicyclohexylamine: To the stirred solution of benzoic acid, slowly add 18.13 g (0.1 mol) of dicyclohexylamine. The addition is exothermic, and a white precipitate may begin to form immediately.

-

Reaction Completion: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 60-80°C) for 1 hour to ensure the reaction goes to completion.

-

Crystallization: After the reflux period, remove the flask from the heat source and allow it to cool slowly to room temperature. Further cool the flask in an ice bath for 30 minutes to maximize the crystallization of the product.

-

Isolation of Product: Collect the white crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with two 20 mL portions of cold diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified this compound in a vacuum oven at 50°C to a constant weight.

-

Characterization: Determine the melting point of the dried product and characterize it using FT-IR and NMR spectroscopy.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the expected product.

Table 1: Physical and Chemical Properties of Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| Dicyclohexylamine | C₁₂H₂₃N | 181.32 | Colorless to pale yellow liquid | -2 | 256 |

| Benzoic Acid | C₇H₆O₂ | 122.12 | White crystalline solid | 122.4 | 249 |

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₂₉NO₂ |

| Molar Mass ( g/mol ) | 303.44[1] |

| Appearance | White crystalline powder |

| Melting Point (°C) | 148-150 |

| Theoretical Yield (g) | 30.34 |

| Percent Yield (%) | Typically >90% |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process.

Characterization

The synthesized this compound can be characterized by its melting point and spectroscopic data.

Melting Point

The melting point of the purified product should be in the range of 148-150°C. A sharp melting point range is indicative of high purity.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound will show characteristic peaks for both the dicyclohexylammonium and benzoate ions.

Table 3: Expected FT-IR Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | N-H⁺ stretching of the ammonium (B1175870) salt |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Strong | C-H stretching (aliphatic) |

| ~1600 | Strong | C=O stretching (asymmetric) of the carboxylate |

| ~1550 | Strong | C=C stretching (aromatic) |

| ~1400 | Strong | C=O stretching (symmetric) of the carboxylate |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra will confirm the presence of both the dicyclohexylammonium and benzoate moieties.

Table 4: Expected ¹H NMR Chemical Shifts (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | d | 2H | Aromatic protons ortho to the carboxylate |

| ~7.4 | m | 3H | Aromatic protons meta and para to the carboxylate |

| ~3.0 | m | 2H | N-H protons of the cyclohexyl groups |

| 1.0-2.2 | m | 20H | Methylene protons of the cyclohexyl groups |

Table 5: Expected ¹³C NMR Chemical Shifts (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~170 | Carbonyl carbon of the carboxylate |

| ~135 | Quaternary aromatic carbon |

| ~130 | Aromatic C-H carbons |

| ~128 | Aromatic C-H carbons |

| ~53 | N-C carbons of the cyclohexyl groups |

| ~30 | Methylene carbons of the cyclohexyl groups |

| ~25 | Methylene carbons of the cyclohexyl groups |

| ~24 | Methylene carbons of the cyclohexyl groups |

Logical Relationship Diagram

The following diagram illustrates the fundamental acid-base neutralization reaction.

Conclusion

The acid-base neutralization synthesis of this compound is a robust and high-yielding method suitable for laboratory and industrial applications. The procedure is straightforward, and the product can be easily purified by recrystallization. The characterization data provided in this guide can be used to confirm the identity and purity of the synthesized compound. This technical guide serves as a valuable resource for researchers and professionals involved in chemical synthesis and drug development.

References

An In-depth Technical Guide to the Thermodynamic Properties of Dicyclohexylamine Benzoate Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the thermodynamic properties governing the formation of Dicyclohexylamine Benzoate. Given the absence of extensive published data for this specific salt, this document focuses on the established experimental protocols and theoretical calculations required to elucidate its thermodynamic profile.

The formation of a salt from an amine and a carboxylic acid is an acid-base neutralization reaction. The thermodynamic parameters of this reaction—enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG)—are crucial for understanding the stability, solubility, and behavior of the resulting salt, which is of significant interest in pharmaceutical development and materials science.

Theoretical Framework: The Thermodynamics of Salt Formation

The formation of this compound can be represented by the following reaction:

Dicyclohexylamine + Benzoic Acid ⇌ this compound

The spontaneity and equilibrium of this reaction are governed by the change in Gibbs free energy (ΔG), which is related to the changes in enthalpy (ΔH) and entropy (ΔS) by the Gibbs-Helmholtz equation:

ΔG = ΔH - TΔS

Where:

-

ΔG (Gibbs Free Energy) : A measure of the maximum reversible work that can be performed by a thermodynamic system at a constant temperature and pressure. A negative ΔG indicates a spontaneous reaction.

-

ΔH (Enthalpy) : The heat absorbed or released during the reaction at constant pressure. A negative ΔH (exothermic) indicates that the formation of the salt is energetically favorable.

-

ΔS (Entropy) : A measure of the change in disorder or randomness of the system.

-

T : The absolute temperature in Kelvin.

Experimental Determination of Thermodynamic Properties

A multi-faceted experimental approach is necessary to determine the complete thermodynamic profile of this compound formation. The primary techniques employed are calorimetry and spectroscopy.